

RO4987655 (CH4987655): A Comprehensive Technical Overview

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Compound Focus: Ro4987655

CAS No.: 874101-00-5

Cat. No.: S548771

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Compound Profile and Mechanism of Action

RO4987655 is a small molecule belonging to the class of aminobenzoic acids and derivatives. Its molecular formula is C₂₀H₁₉F₃IN₃O₅, with an average molecular weight of 565.28 [1].

Property	Description
DrugBank Accession Number	DB12933 [1]
CAS Number	874101-00-5 [1] [2]
Modality	Small Molecule [1]
Status	Investigational (Used in clinical trials) [3] [1]

Mechanism of Action: As a highly selective MEK1/2 inhibitor, **RO4987655** binds to and inhibits MEK1, disrupting the Ras/Raf/MEK/ERK (MAPK) signal transduction pathway [4] [2]. This pathway is constitutively activated in many cancers, often through mutations in genes like *RAS* or *BRAF*, leading to uncontrolled cell proliferation and survival [5]. The table below summarizes its key biochemical characteristics:

Parameter	Value	Description
IC50 (MEK1/MEK2)	5.2 nM [2]	Concentration for half-maximal enzyme inhibition.
Cellular IC50 (pERK1/2)	0.0065 μ M (NCI-H2122 cells) [4]	Concentration for half-maximal inhibition of pathway phosphorylation in cells.
Cytotoxicity (Example IC50)	0.86 nM (COLO 205 cells) [2]	Concentration for half-maximal inhibition of cell proliferation.

Preclinical Development and Protocols

In Vitro Efficacy and Protocol

RO4987655 was evaluated in panels of human cancer cell lines. The following is a generalized protocol for assessing its anti-proliferative effects:

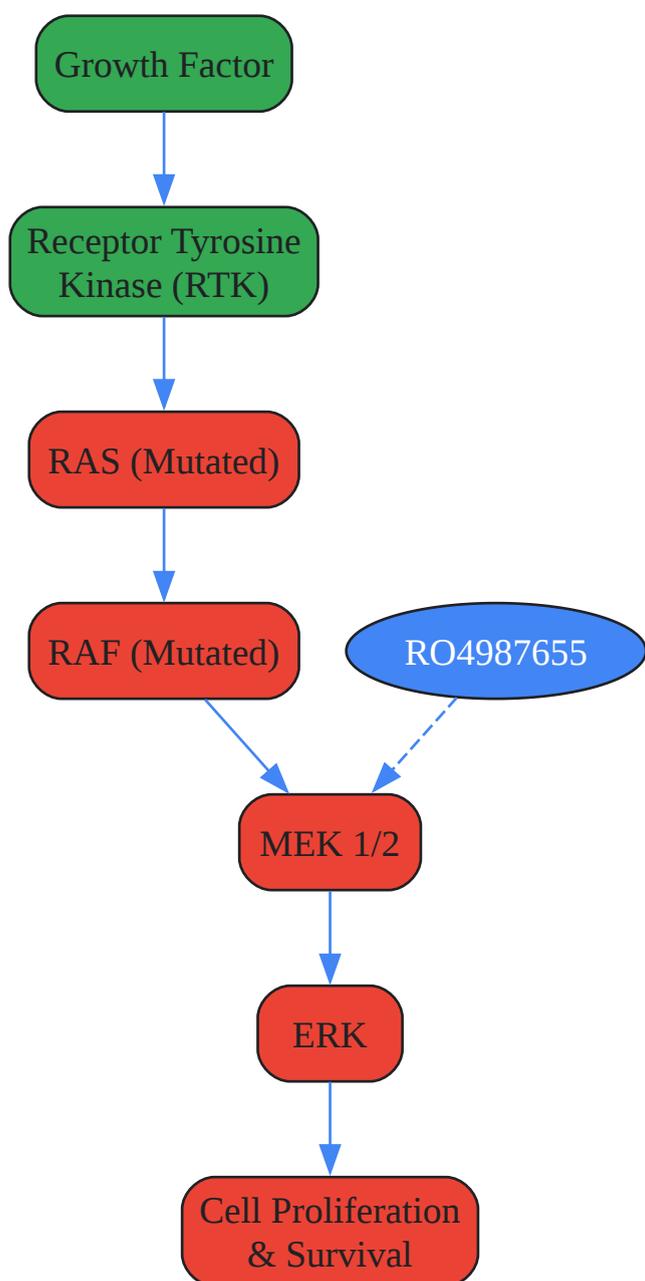
- **Cell Lines:** Various lines with different mutational backgrounds (e.g., C32 for *b-Raf V600E*, MIA PaCa-2 for *Kras G12C*) [2].
- **Treatment:** Cells are treated with a range of **RO4987655** concentrations for 72 hours [2].
- **Viability Assay:** Cell viability is quantified using colorimetric assays like the Cell Counting Kit-8 (CCK-8), which measures the activity of cellular dehydrogenases [4] [2].
- **Data Analysis:** IC50 values are calculated from dose-response curves.

In Vivo Efficacy and Pharmacodynamics

RO4987655 demonstrated significant anti-tumor activity in xenograft models, including complete tumor regressions [2]. Key pharmacodynamic (PD) biomarkers were evaluated using the following methodologies:

- **Tumor Volume Measurement:** Tumors are measured with digital calipers, and Tumor Growth Inhibition (TGI) is calculated [4].
- **Western Blotting:** Used to assess pathway modulation (e.g., inhibition of pERK) in tumor lysates.
 - **Protocol:** Tumors or cells are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against pERK, total ERK, etc. [4].

- **Reverse Phase Protein Array (RPPA):** A high-throughput technology used for large-scale, quantitative analysis of signaling proteins and their phosphorylation status in tumor samples [4].
- **[18F]FDG-PET Imaging:** Used as a non-invasive PD biomarker to monitor early metabolic response.
 - **Protocol:** Mice undergo baseline PET scans, followed by scans at specific time points (e.g., day 1, day 3) after **RO4987655** administration. Changes in standard uptake values (SUV) of the radiotracer are measured [4].



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Diagram 1: **RO4987655** inhibits MEK1/2 in the oncogenic MAPK pathway.

Preclinical [18F]FDG-PET studies in *K-ras*-mutated lung carcinoma xenografts revealed an early decrease in tracer uptake by day 1, followed by a rebound on day 3. RPPA analysis linked this rebound to **feedback-driven reactivation of the MAPK pathway** (increased pMEK, pC-RAF) and **activation of the compensatory PI3K pathway** (increased pAKT) [4].

Clinical Development and Findings

Phase I Clinical Trial

A phase I expansion study (NCT number not available in sources) evaluated **RO4987655** in selected patients with advanced solid tumors [3].

- **Dosing:** The recommended dose was 8.5 mg administered orally twice daily, continuously until disease progression [3].
- **Patient Cohorts:** The study enrolled 95 patients into specific molecular cohorts: BRAF-mutant melanoma (n=18), BRAF wild-type melanoma (n=23), KRAS-mutant non-small cell lung cancer (NSCLC, n=24), and KRAS-mutant colorectal cancer (n=30) [3].

The primary clinical findings from this trial are summarized in the table below:

Parameter	Results
Most Frequent Adverse Events	Rash, acneiform dermatitis, gastrointestinal disorders (mostly Grade 1/2) [3].

| **Objective Response Rate (ORR)** | • **BRAF-mutant melanoma:** 24% (4/17 PR) • **BRAF wild-type melanoma:** 20% (4/20 PR) • **KRAS-mutant NSCLC:** 11% (2/18 PR) [3] || **Lack of Response** | All patients with **KRAS-mutant colorectal cancer** experienced disease progression [3]. || **Pharmacodynamic Confirmation** | Paired tumor biopsies showed reduced phosphorylation of ERK across all cohorts, confirming target engagement [3]. || **Metabolic Response** | 69% of patients showed a decrease in [18F]FDG uptake between baseline and day 15 [3]. |

Biomarker and Resistance Insights

A separate clinical study investigated blood-based metabolites to predict responses to **RO4987655** in melanoma [6].

- **Methodology:** Plasma samples from 35 patients were analyzed. Out of 182 metabolites, the levels of **seven specific metabolites** could distinguish between patients who responded to the treatment and those whose disease progressed [6].
- **Significance:** This suggests a potential non-invasive method for early prediction of treatment success and offers clues to the underlying mechanisms of response and resistance [6].



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Diagram 2: Feedback loops can lead to compensatory signaling and metabolic rebound.

Conclusion and Research Implications

RO4987655 established a proof-of-concept for selective MEK inhibition, demonstrating a manageable safety profile and clinically meaningful activity in BRAF-mutant and wild-type melanoma, as well as KRAS-mutant NSCLC. Its development highlighted several critical themes in targeted therapy:

- The importance of patient selection based on tumor genetics.
- The utility of PD biomarkers like pERK inhibition and [18F]FDG-PET for confirming target modulation.
- The challenge of intrinsic and adaptive resistance, driven by feedback loops within and between signaling pathways (e.g., PI3K) [4].

While **RO4987655** itself may not have advanced to later-stage clinical development, the knowledge gained from its study has informed the development of other MEK inhibitors, such as binimetinib, and combination strategies to overcome resistance [5].

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